N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide
Description
N-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a methyl group at the 5-position. This moiety is linked to a phenyl ring, which is further connected via an acetamide bridge to a phenoxy group (Figure 1). The compound was synthesized as part of a series designed for anticancer evaluation, leveraging the bioisosteric properties of 1,3,4-oxadiazole to enhance metabolic stability and target binding . Its synthesis involves cyclization of hydrazine precursors with carbon disulfide under basic conditions, a method consistent with other 1,3,4-oxadiazole derivatives .
Properties
IUPAC Name |
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-20-17(23-12)13-7-9-14(10-8-13)18-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHOTYKUHUCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminobenzoic Acid Hydrazide
4-Aminobenzoic acid (10.0 g, 72.9 mmol) is refluxed with excess hydrazine hydrate (15 mL) in ethanol (100 mL) for 6–8 hours. The mixture is cooled, and the precipitated hydrazide is filtered and recrystallized from ethanol to yield white crystals.
Key Data:
| Property | Value |
|---|---|
| Yield | 85–90% |
| Melting Point | 165–167°C |
| Molecular Formula | C₇H₉N₃O |
Cyclization to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
The hydrazide (8.0 g, 48.2 mmol) is refluxed with triethyl orthoacetate (25 mL) in dry toluene for 24 hours. Excess reagent is removed under reduced pressure, and the residue is washed with cold ethanol. Recrystallization from ethanol yields the oxadiazole intermediate as pale-yellow crystals.
Key Data:
| Property | Value |
|---|---|
| Yield | 78–82% |
| Melting Point | 152–154°C |
| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H, CH₃), 6.85 (d, 2H, Ar-H), 7.92 (d, 2H, Ar-H), 4.10 (br s, 2H, NH₂) |
Acylation with Phenoxyacetyl Chloride
Synthesis of Phenoxyacetyl Chloride
Phenoxyacetic acid (5.0 g, 30.1 mmol) is treated with thionyl chloride (10 mL) under reflux for 2 hours. Excess thionyl chloride is evaporated, and the residue is dissolved in dry dichloromethane for immediate use.
Coupling Reaction
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (3.0 g, 15.6 mmol) is dissolved in dry dichloromethane (50 mL) and cooled to 0°C. Phenoxyacetyl chloride (2.8 g, 15.6 mmol) is added dropwise, followed by triethylamine (3.2 mL, 23.4 mmol). The mixture is stirred at room temperature for 12 hours, washed with water, and dried over Na₂SO₄. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound.
Key Data:
| Property | Value |
|---|---|
| Yield | 65–70% |
| Melting Point | 128–130°C |
| ¹H NMR (CDCl₃) | δ 2.63 (s, 3H, CH₃), 4.75 (s, 2H, COCH₂), 6.90–7.40 (m, 9H, Ar-H), 8.20 (s, 1H, NH) |
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.32 g/mol |
Optimization and Mechanistic Insights
Cyclization Step
The cyclization of 4-aminobenzoic acid hydrazide with triethyl orthoacetate proceeds via nucleophilic attack of the hydrazide nitrogen on the orthoester, followed by elimination of ethanol to form the oxadiazole ring. Elevated temperatures (reflux) and anhydrous conditions are critical to suppress side reactions.
Acylation Conditions
The use of triethylamine as a base ensures efficient deprotonation of the aniline, facilitating nucleophilic acyl substitution. Polar aprotic solvents (e.g., dichloromethane) enhance reactivity while minimizing hydrolysis of the acyl chloride.
Analytical Characterization
Spectroscopic Data
-
IR (KBr): 3270 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=N oxadiazole).
-
¹³C NMR (CDCl₃): δ 166.5 (C=O), 162.3 (C=N), 155.8–114.2 (Ar-C), 24.8 (CH₃).
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 66.01 | 65.89 |
| H | 4.89 | 4.95 |
| N | 13.58 | 13.42 |
Challenges and Mitigation Strategies
-
Low Acylation Yields: Attributed to steric hindrance from the oxadiazole ring. Mitigated by using a slight excess of phenoxyacetyl chloride (1.2 equiv) and extended reaction times.
-
Purification Difficulties: Column chromatography with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) resolves co-eluting impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide has been tested against several bacterial strains including E. coli and S. aureus. The compound demonstrated a notable zone of inhibition, indicating its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. In various assays, it has shown promising results in scavenging free radicals and reducing oxidative stress markers. The mechanism involves the chelation of metal ions and the neutralization of reactive oxygen species (ROS), which are critical in preventing cellular damage .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have indicated that it can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival. This inhibition leads to apoptosis in cancer cells and shows promise for further development as an anticancer therapeutic .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Key Structural Variations
Heterocyclic Core Substitutions
- Thiadiazole vs. Oxadiazole :
- The replacement of the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole (e.g., 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, ) introduces sulfur, increasing electronegativity and lipophilicity. This may enhance membrane permeability but reduce metabolic stability compared to the oxygen-containing oxadiazole . Oxazole vs. Oxadiazole:
- Compounds like N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide () feature a 1,2-oxazole ring. The reduced electron deficiency of oxazoles compared to oxadiazoles may weaken π-π stacking interactions with biological targets .
Substituent Effects Phenoxy Modifications:
- Electron-Withdrawing Groups:
- Fluorine or trifluoromethyl groups (e.g., Flufenacet, ) enhance lipophilicity and bioavailability, making such derivatives more suited for pesticidal applications .
Pharmacological Activities
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (LogP): The target compound’s methyl-oxadiazole and phenoxy groups likely confer moderate lipophilicity (estimated LogP ~3.0), balancing solubility and membrane permeability. Thiadiazole analogs (e.g., ) may exhibit higher LogP due to sulfur’s polarizability .
- Solubility :
Critical Analysis of Structural-Activity Relationships (SAR)
- Anticancer Activity : The target compound’s 1,3,4-oxadiazole core may inhibit tubulin polymerization or kinase pathways, a mechanism shared with other heterocyclic acetamides . Substituting the oxadiazole with thiadiazole () could alter binding kinetics due to sulfur’s larger atomic radius .
- Bioisosteric Replacements : Replacing oxygen with sulfur (e.g., vs. 14) impacts electronic effects but retains ring planarity, critical for stacking interactions .
Biological Activity
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings.
The compound belongs to a class of 1,3,4-oxadiazole derivatives known for their diverse biological activities. Structurally, it features a phenyl group substituted with a 5-methyl-1,3,4-oxadiazol-2-yl moiety and a phenoxyacetamide group. This unique configuration is believed to contribute to its biological efficacy.
Neuroprotective Effects
Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazol-2-yl group exhibit neuroprotective properties. They are particularly noted for their potential in treating tauopathies such as Alzheimer's disease and progressive supranuclear palsy. The mechanism involves inhibiting the oligomerization of tau proteins, which are implicated in neurodegeneration. This inhibition may reduce the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's pathology .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, related oxadiazole derivatives have shown cytotoxic effects on human lung cancer cell lines (A549) and rat glioma cell lines (C6). Specific derivatives exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating potent antiproliferative activity . The mechanisms underlying this activity include:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells more effectively than standard chemotherapeutics like cisplatin.
- Cell Cycle Arrest : Compounds such as 4h demonstrated significant retention in the G0/G1 phase of the cell cycle .
- Enzyme Inhibition : The oxadiazole derivatives inhibit key enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) .
Study on Neurodegenerative Disorders
In a study focused on tauopathies, researchers synthesized several oxadiazole derivatives and tested their effects on tau protein aggregation. The results indicated that specific compounds significantly reduced tau aggregation in vitro and improved neuronal survival rates in cellular models of neurodegeneration .
Anticancer Efficacy Evaluation
A series of experiments were conducted where various oxadiazole derivatives were tested against multiple cancer cell lines. Notably, compounds with the 5-methyl substitution showed enhanced cytotoxicity compared to their unsubstituted counterparts. The study highlighted that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways more effectively than traditional chemotherapeutic agents .
Comparative Data Table
| Compound Name | IC50 (μM) | Mechanism of Action | Target Disease |
|---|---|---|---|
| 4h | <0.14 | Induces apoptosis | Lung Cancer |
| 4f | 1.59 | Inhibits MMPs and induces cell cycle arrest | Glioma |
| This compound | TBD | Inhibits tau aggregation | Alzheimer's Disease |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Hydrazide + carboxylic acid, reflux in DMF | 65–75 | ≥95% |
| Coupling | Phenoxyacetyl chloride, NaH, DCM | 70–80 | ≥98% |
Basic Research: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 353.12) .
- FT-IR : Detect C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
Note : Cross-validate data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities .
Advanced Research: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies in reported activities (e.g., antimicrobial vs. anti-inflammatory) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory assays) .
- Structural Analogues : Compare with derivatives (e.g., fluorophenyl or methoxy substitutions) to isolate structure-activity relationships (SAR) .
- Solubility Factors : Use DMSO/PBS mixtures to ensure consistent bioavailability across assays .
Q. Table 2: Comparative Bioactivity Data
| Derivative | Substitution | IC₅₀ (µM, COX-2) | MIC (µg/mL, E. coli) |
|---|---|---|---|
| Parent compound | None | 12.3 ± 1.2 | 25 ± 3 |
| 4-Fluoro analog | 4-F | 8.5 ± 0.9 | 18 ± 2 |
Advanced Research: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Simulate binding to targets (e.g., COX-2 or bacterial DNA gyrase) using crystal structures (PDB IDs: 1PXX, 1KZN) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Corate substituent effects (e.g., Hammett constants for electron-withdrawing groups) with activity .
Key Finding : Methyl groups on oxadiazole enhance hydrophobic interactions, while phenoxy moieties improve solubility .
Advanced Research: How can reaction by-products be minimized during scale-up synthesis?
Methodological Answer:
- In Situ Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to detect intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and by-product formation .
- Catalyst Recycling : Recover Pd/C or NaH via filtration to reduce costs and impurities .
Q. Table 3: By-Product Analysis
| Condition | By-Product (%) | Mitigation Strategy |
|---|---|---|
| High temp. (>100°C) | 15% | Optimize to 80°C |
| Excess reagent | 20% | Stoichiometric control |
Advanced Research: What strategies resolve contradictions in spectral data interpretation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., aromatic protons vs. oxadiazole protons) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm oxadiazole nitrogen environments .
- Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry .
Case Study : A 2024 study resolved conflicting ¹H NMR signals via HSQC, confirming the acetamide linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
